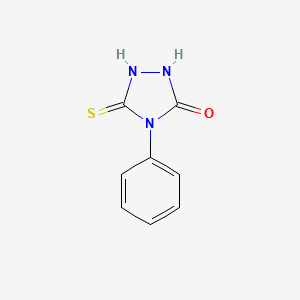

5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol

Description

Historical Context and Evolution of 1,2,4-Triazole (B32235) Research in Organic Chemistry

The journey of 1,2,4-triazoles began over a century ago, with their initial synthesis marking a significant milestone in heterocyclic chemistry. ijsr.net Early synthetic methods were often inefficient, but the discovery of the broad utility of triazole derivatives spurred further research. ijsr.net The chemical industry's interest was particularly piqued by the finding that certain triazoles could act as fog inhibitors in photographic emulsions, while others showed potential as herbicides. ijsr.net

Over the decades, research has evolved dramatically. The focus has shifted from fundamental synthesis to the exploration of the vast biological activities exhibited by this class of compounds. Today, the 1,2,4-triazole core is a component in numerous pharmaceutical drugs, highlighting its importance in medicinal chemistry. researchgate.netnih.gov This historical progression has laid the groundwork for the detailed study of specific derivatives like 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol.

Structural Features and Chemical Versatility of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms. wikipedia.org This structure is planar and aromatic, a key reason for its inherent stability. ijsr.netwikipedia.org The presence of multiple nitrogen atoms makes the triazole ring a valuable pharmacophore, capable of forming various non-covalent bonds with biological targets like enzymes and receptors. nih.gov

A critical characteristic of many substituted 1,2,4-triazoles is their ability to exist in different tautomeric forms. For the subject compound, this compound, several tautomers are possible due to the mobile protons on the mercapto (-SH), hydroxyl (-OH), and ring nitrogen atoms. It can exist in thiol-thione and lactam-lactim tautomeric forms. Spectroscopic studies on analogous 3-mercapto-1,2,4-triazoles indicate that the thione form (where the sulfur is double-bonded to a carbon, C=S) is often predominant over the thiol form (C-SH). ijsr.net

The chemical versatility of the 1,2,4-triazole scaffold is another of its defining features. The ring's substituents can be readily modified, allowing chemists to synthesize extensive libraries of compounds. The mercapto group, in particular, is a reactive handle for introducing various side chains through S-alkylation, leading to new molecular architectures with potentially novel properties. researchgate.netsemanticscholar.org

Table 1: Key Structural and Chemical Properties of 1,2,4-Triazole Derivatives

| Property | Description | Significance |

|---|---|---|

| Core Structure | Five-membered aromatic ring with three nitrogen and two carbon atoms. wikipedia.org | High stability and serves as a robust scaffold for derivatization. |

| Aromaticity | The ring system is stabilized by a sextet of delocalized π-electrons. ijsr.net | Contributes to the chemical stability of the molecule. |

| Tautomerism | Ability to exist in different isomeric forms, such as thiol-thione and lactam-lactim tautomers. ijsr.net | Influences the compound's chemical reactivity and biological interactions. |

| Reactivity | The mercapto and hydroxyl/amino groups are sites for further chemical reactions (e.g., alkylation, acylation, condensation). semanticscholar.orgnih.gov | Allows for the synthesis of a diverse range of analogues for structure-activity relationship studies. |

Rationale for Advanced Academic Investigation of this compound

The academic pursuit of this compound and its analogues is driven by the well-documented and diverse biological activities of the broader mercapto-1,2,4-triazole class. jocpr.com These compounds have demonstrated a wide spectrum of pharmacological potential, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties. researchgate.netsemanticscholar.orgnih.gov

The specific combination of functional groups in this compound makes it a particularly interesting subject for research:

The 1,2,4-Triazole Core: Provides a stable and biologically recognized scaffold.

The Mercapto/Thione Group: This sulfur-containing moiety is crucial for many of the observed biological activities and serves as a key point for synthetic modification. semanticscholar.orgmdpi.com

The Phenyl Group at N-4: The presence of an aryl substituent at this position is common in biologically active triazoles and can influence the compound's potency and pharmacokinetic properties. mdpi.com

The Hydroxyl/Oxo Group at C-3: This group can participate in hydrogen bonding and offers another site for potential derivatization, influencing the molecule's interaction with biological targets.

The rationale for its investigation is thus based on the principle of molecular hybridization, combining known pharmacophores to create novel chemical entities with potentially enhanced or unique biological profiles.

Scope and Objectives of Contemporary Research on this compound and its Analogues

Modern research on this class of compounds is multifaceted, with several key objectives guiding the investigations.

Key Research Objectives:

Synthesis of Novel Derivatives: A primary goal is the design and synthesis of new analogues. This often involves reactions at the mercapto group to create thioethers or the formation of fused heterocyclic systems. nih.govresearchgate.net The synthesis of the parent compound itself typically involves the cyclization of a thiosemicarbazide (B42300) derivative. nih.govdergipark.org.tr

Biological Screening and Evaluation: Synthesized compounds are systematically screened for a wide range of biological activities. This includes testing against various strains of bacteria and fungi, different cancer cell lines, and specific enzymes. nih.govresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: A crucial objective is to understand how specific structural modifications affect biological activity. For instance, researchers might investigate how changing the substituent on the N-4 phenyl ring (e.g., adding electron-donating or electron-withdrawing groups) impacts antimicrobial potency. mdpi.com

Computational and Mechanistic Studies: To complement experimental work, computational methods like molecular docking are employed. These studies aim to predict how these molecules bind to their biological targets (e.g., an enzyme's active site) and to elucidate their mechanism of action at a molecular level.

The overarching scope is to leverage the versatile this compound scaffold to develop new lead compounds for potential therapeutic or agrochemical applications. nih.govnih.gov

Table 2: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-Triazole |

Structure

3D Structure

Propriétés

IUPAC Name |

4-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOXPTJDYMBTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371473 | |

| Record name | 4-Phenyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27106-12-3 | |

| Record name | 27106-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-MERCAPTO-4-PHENYL-4H-(1,2,4)TRIAZOL-3-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Mercapto 4 Phenyl 4h 1,2,4 Triazol 3 Ol and Its Derivatives

Conventional Synthetic Routes to the 5-Mercapto-4H-1,2,4-triazol-3-ol Core Structure

The traditional synthesis of the 5-mercapto-4H-1,2,4-triazol-3-ol core relies on well-established cyclization reactions and the strategic preparation of necessary precursors.

Cyclization Reactions for Triazole Ring Formation (e.g., from Hydrazinecarbothioamides, Thiocarbohydrazides)

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of synthesizing this class of compounds. A primary method involves the cyclization of hydrazinecarbothioamide (thiosemicarbazide) derivatives. shd-pub.org.rsresearchgate.net When 1-acylthiosemicarbazides or related structures are heated in an alkaline medium, such as sodium hydroxide, they undergo intramolecular cyclization to form the corresponding 1,2,4-triazole-3-thiol. thepharmajournal.comjocpr.com For the synthesis of a 4-phenyl substituted triazole, a 4-phenylthiosemicarbazide (B147422) derivative would serve as a key starting material. The reaction with a reagent providing the C3-ol group, such as phosgene (B1210022) or ethyl chloroformate, followed by base-catalyzed cyclization, would yield the desired 4-phenyl-5-mercapto-1,2,4-triazol-3-ol ring system.

Thiocarbohydrazides are also versatile precursors for forming 4-amino-1,2,4-triazoles. sapub.orgchemistryjournal.net The reaction of thiocarbohydrazide (B147625) with various carboxylic acids or their derivatives, often under heating, leads to the formation of 4-amino-3-substituted-5-mercapto-1,2,4-triazoles. rsc.orgtijer.org While this route typically yields a 4-amino substituent, it demonstrates the fundamental cyclization chemistry that underpins triazole synthesis.

Precursor Synthesis Strategies (e.g., Benzoic Acid Hydrazide and Carbon Disulfide Routes)

A widely used strategy for creating related 5-mercapto-1,2,4-triazole systems begins with benzoic acid hydrazide. researchgate.netdergipark.org.tr This precursor is reacted with carbon disulfide in an alcoholic solution of potassium hydroxide. nepjol.inforesearchgate.net This reaction yields a key intermediate, potassium dithiocarbazinate salt. researchgate.netnepjol.info

Subsequent treatment of this potassium salt with hydrazine (B178648) hydrate (B1144303), followed by heating under reflux, results in cyclization. dergipark.org.trresearchgate.net This process forms the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus. researchgate.netnih.gov Although this specific route produces a 4-amino-5-phenyl-3-thiol structure, the underlying principle of building the triazole ring from a hydrazide and a carbon disulfide-derived intermediate is a fundamental and adaptable strategy in triazole chemistry. researchgate.net

Advanced Synthetic Approaches and Reaction Optimization

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been applied to the synthesis of 1,2,4-triazoles.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including 1,2,4-triazoles. thepharmajournal.comniscpr.res.in This technique utilizes microwave irradiation to achieve rapid and uniform heating of the reaction mixture, which is particularly effective for polar substrates often used in heterocycle synthesis. niscpr.res.in

Compared to conventional heating methods that can require several hours of reflux, microwave-assisted synthesis can often reduce reaction times to mere minutes. thepharmajournal.comrsc.org For instance, the cyclization of thiosemicarbazide (B42300) derivatives in alkaline solution to form 3-mercapto-1,2,4-triazoles can be completed in 2-5 minutes under microwave irradiation, compared to hours via conventional reflux. thepharmajournal.com Similarly, the synthesis of 4-amino-5-mercapto-1,2,4-triazoles from potassium dithiocarbazinate and hydrazine hydrate is significantly faster with microwave heating. sioc-journal.cn This rapid, solvent-free, and efficient approach often leads to comparable or improved yields and is considered a more environmentally friendly methodology. niscpr.res.iningentaconnect.com

| Reaction Step | Conventional Method Time | Microwave Method Time | Key Advantages of Microwave Method |

|---|---|---|---|

| Esterification of Aryl Carboxylic Acid | 4 hours (Reflux) | 5 minutes | Drastic reduction in reaction time |

| Cyclization of Aryl Carbonyl Thiosemicarbazide | Hours (Reflux) | 2-5 minutes | Enhanced reaction rate, higher yield |

| Synthesis from Potassium Dithiocarbazinate | 8-10 hours (Reflux) | 8-10 minutes | Significant energy and time savings |

Green Chemistry Principles in 1,2,4-Triazole Synthesis

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of 1,2,4-triazoles. nih.govresearchgate.net These approaches focus on improving atom economy and energy efficiency while minimizing the use of volatile organic solvents. rsc.org

Solvent-free reactions, often facilitated by microwave irradiation, represent a key green chemistry strategy. ingentaconnect.com Another approach is the use of electrochemical synthesis, which can drive reactions like intramolecular C–N cross-coupling to form triazole rings without the need for chemical oxidants or metal catalysts, thereby reducing reagent waste. rsc.org Furthermore, research into using non-hazardous and reproducible catalysts and solvents is ongoing, aiming to make the synthesis of triazole derivatives more sustainable. researchgate.netisres.org

Derivatization Strategies and Functionalization of the 5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-ol Scaffold

The this compound scaffold possesses reactive sites that are amenable to further chemical modification. The mercapto group (or its tautomeric thione form) is a primary site for functionalization.

S-Alkylation Reactions (e.g., with Halogenated Ketones, Epoxides)

The thiol group at the C-5 position of the triazole ring is a primary site for derivatization due to its nucleophilicity. S-alkylation is a common and straightforward method to introduce a variety of substituents at this position. This reaction typically involves the deprotonation of the thiol group with a base to form a more nucleophilic thiolate anion, which then reacts with an electrophilic alkylating agent.

Common alkylating agents include alkyl halides, ethyl chloroacetate (B1199739), and phenacyl bromides (halogenated ketones). researchgate.netresearchgate.net For instance, the reaction of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols with 2-bromo-1-phenylethanone in the presence of a base like cesium carbonate or sodium ethoxide yields the corresponding S-alkylated ketone derivative. researchgate.netmdpi.commdpi.com The resulting ketone can be further modified, for example, through reduction with sodium borohydride (B1222165) to produce a secondary alcohol. mdpi.commdpi.com

The reaction conditions for S-alkylation are generally mild. The synthesis of 1H-5-ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole is achieved by reacting the sodium salt of the parent triazole with ethyl chloroacetate in absolute ethanol, resulting in good yields. researchgate.net Similarly, reacting various 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazoles with alkyl halides is a key step in synthesizing 5-alkylthio derivatives. nih.gov

The table below summarizes representative S-alkylation reactions on related triazole-3-thiol cores.

| Starting Triazole | Alkylating Agent | Base | Product | Reference |

| 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol | 2-Bromo-1-phenylethanone | Cesium Carbonate | 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | mdpi.com |

| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol | 2-Bromo-1-phenylethanone | Not specified (alkaline conditions) | 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | mdpi.com |

| 1H-5-Mercapto-3-phenyl-1,2,4-triazole | Ethyl Chloroacetate | Sodium Salt (in situ) | 1H-5-Ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazole | researchgate.net |

| 4H-4-Amino-5-mercapto-3-phenyl-1,2,4-triazole | Ethyl Chloroacetate | Sodium Salt (in situ) | 4H-4-Amino-3-ethoxycarbonyl-methylsulfanyl-5-phenyl-1,2,4-triazole | researchgate.net |

| 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole | Alkyl Halides | Not specified | 5-Alkylthio-4-amino-3-(2-furyl)-1,2,4-triazole derivatives | nih.gov |

| 5-(4-(Phenylsulfonyl)phenyl)-4-propyl-4H-1,2,4-triazol-3-thione | Ethyl Bromide | Sodium Ethoxide | 5-(4-(Phenylsulfonyl)phenyl)-3-(ethylthio)-4-propyl-4H-1,2,4-triazole | researchgate.net |

N-Substitution Reactions

In one study, a series of N-alkyl/aralkyl/aryl derivatives of a complex triazole were synthesized. nih.gov The synthesis began with the creation of a 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol intermediate. nih.gov This intermediate was then reacted with various N-alkyl/aralkyl/aryl electrophiles to yield the final products, demonstrating N-substitution on a peripheral nitrogen atom. nih.govsdu.dk

Another synthetic route involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various aldehydes to form Schiff bases (imines) via condensation with the exocyclic amino group at the N-4 position. nih.govdergipark.org.tr These Schiff bases can then be used as intermediates for further cyclization reactions, for example, with thioglycolic acid to create thiazolidinone derivatives. dergipark.org.tr

The table below provides examples of N-substitution reactions on 4-amino-triazole systems.

| Starting Triazole | Reagent | Product Type | Resulting Moiety | Reference |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Aldehydes (e.g., Benzaldehyde) | Schiff Base | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | dergipark.org.tr |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-Mercaptoquinoline-3-carbaldehyde derivatives | Schiff Base | N-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)acetamide derivatives | nih.gov |

| 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole | Aldehydes (e.g., 4-Chlorobenzaldehyde) | Schiff Base | 4-(4-Chlorobenzylidene)amino-3-(2-furyl)-5-sulfanyl-4H-1,2,4-triazole | nih.gov |

Modifications at the Phenyl Moiety

Altering the substituents on the phenyl ring at the N-4 position is a fundamental strategy for creating analogues of this compound. This approach allows for the systematic investigation of structure-activity relationships (SAR) by introducing electron-donating or electron-withdrawing groups, which can modulate the electronic properties of the entire molecule and influence its interaction with biological targets.

The synthesis of these derivatives typically starts from a substituted aniline (B41778). For example, 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol is synthesized starting from 4-methylaniline. mdpi.com The general pathway involves converting the substituted aniline into a corresponding hydrazinecarbothioamide, followed by acylation and subsequent cyclization to form the desired 4-aryl-1,2,4-triazole-3-thiol. mdpi.commdpi.com This method has been successfully applied to produce derivatives with various substituents on the N-4 phenyl ring. mdpi.com

The following table details several derivatives synthesized with modifications on the N-4 phenyl ring.

| N-4 Phenyl Substituent | 5-Position Substituent | Resulting Compound | Reference |

| 4-Methoxy | Phenyl | 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol | mdpi.com |

| 4-Methyl | Phenyl | 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol | mdpi.com |

| 4-Chloro | Benzyl | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Nitro | Benzyl | 5-Benzyl-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Methoxy | Benzyl | 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Methyl | Benzyl | 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | mdpi.com |

Linker Modification and Scaffold Hopping Approaches in Derivative Design

Modern drug discovery often employs advanced strategies like linker modification and scaffold hopping to explore novel chemical space and identify compounds with improved properties. These techniques have been applied to the this compound framework to develop new, potent bioactive agents. researchgate.netnih.gov

Linker Modification involves altering the chemical structure of the linker that connects the core triazole scaffold to other parts of the molecule. This can optimize the compound's geometry, flexibility, and ability to interact with a target protein.

Scaffold Hopping is a computational or bioisosteric replacement strategy where the core structure (scaffold) is replaced with a different, often structurally distinct, moiety that preserves the key geometric and electronic features required for biological activity.

In a notable study, these approaches were used to design and synthesize a series of potent phytoene (B131915) desaturase (PDS) inhibitors based on a (5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl phenyl carbamate (B1207046) structure. researchgate.netnih.gov By integrating structure-based virtual screening with these optimization strategies, researchers successfully identified novel chemotypes with enhanced bioactivity. researchgate.net This work demonstrates the power of combining computational design with synthetic chemistry to guide the optimization of triazole-based compounds. nih.gov

Spectroscopic and Analytical Characterization of 5 Mercapto 4 Phenyl 4h 1,2,4 Triazol 3 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including the complex tautomeric systems of triazole derivatives.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of protons within a molecule. For 1,2,4-triazole (B32235) derivatives, ¹H NMR is particularly useful for identifying protons attached to heteroatoms (N-H, S-H, O-H) and those on the phenyl ring.

In analogues such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a characteristic singlet for the SH proton is observed at a significantly downfield chemical shift, typically in the range of δ 13.50–14.77 ppm. ktu.edu.trnih.govresearchgate.net This deshielding is attributed to the proton's acidic nature and its involvement in hydrogen bonding. For instance, the SH proton in a derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol was recorded at δ 13.67 ppm. ktu.edu.tr Similarly, the NH proton of the triazole ring in related structures also appears as a broad singlet in the downfield region, with chemical shifts reported around δ 13.91 to 14.20 ppm. nih.govmdpi.com

The protons of the 4-phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.10 and 8.20 ppm, with the exact chemical shifts and splitting patterns depending on the substitution pattern of the ring. ktu.edu.trresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Protons in 1,2,4-Triazole Analogues

| Proton Type | Analogue Compound | Solvent | Chemical Shift (δ, ppm) |

| SH | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | DMSO-d₆ | 13.67 (s) |

| SH | 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole | DMSO-d₆ | 13.50 (s) |

| NH | 4-{3-[Hydroxy(phenyl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl}benzenesulfonamide | DMSO-d₆ | 13.91 (s) |

| NH | 1,2,4-triazole-3(5)-thiol derivative | DMSO-d₆ | 14.20 (br s) |

| Ar-H | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | DMSO-d₆ | 7.10-7.45 (m) |

Note: s = singlet, br s = broad singlet, m = multiplet. Data compiled from various sources. ktu.edu.trnih.govnih.govmdpi.comresearchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. For 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol and its analogues, ¹³C NMR is essential for confirming the presence of the triazole ring and the phenyl group.

The two carbon atoms within the triazole ring (C-3 and C-5) are of particular diagnostic value. In the thione/thiol tautomers, these carbons resonate at distinct downfield chemical shifts. For example, in 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the triazole ring carbons appear at δ 152.70 ppm and δ 165.53 ppm, corresponding to the N-C=N (C-3) and N-C=S (C-5) groups, respectively. nih.gov In other 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, these two carbons are observed around δ 149.78 and δ 151.12 ppm. ktu.edu.tr The carbon of the phenyl ring attached to the triazole nitrogen typically resonates around 127-130 ppm, while other aromatic carbons appear in the δ 115-140 ppm range. ktu.edu.tr

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is particularly useful for analyzing substituents on the core structure.

Table 2: Key ¹³C NMR Chemical Shifts for the Triazole Ring in Analogous Compounds

| Carbon Atom | Analogue Compound | Solvent | Chemical Shift (δ, ppm) |

| Triazole C-3 & C-5 | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | DMSO-d₆ | 151.12, 149.78 |

| Triazole C-3 & C-5 | 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole | DMSO-d₆ | 152.70, 165.53 |

| Triazole C-3 & C-5 | 1,2,4-triazole-3(5)-thiol derivative | DMSO-d₆ | 155.96, 146.10 |

Note: Data compiled from various sources. ktu.edu.trnih.govmdpi.com

¹H-¹H COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of protons within the phenyl ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively assign the protonated carbons of the phenyl group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons, such as C-3 and C-5 of the triazole ring and the ipso-carbon of the phenyl ring, by observing their correlations with nearby protons. For example, correlations between the phenyl protons and the triazole carbons would confirm the N-phenyl linkage. nih.gov

¹H-¹⁵N HMBC could provide valuable information on the tautomeric state by revealing correlations between protons (like N-H) and the nitrogen atoms of the triazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorptions corresponding to O-H, N-H, S-H, C=N, and C=S bonds, depending on the predominant tautomeric form.

In related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, characteristic absorption bands are observed for N-H stretching (3298–3452 cm⁻¹), S-H stretching (around 2595–2698 cm⁻¹), and C=N stretching (1614–1625 cm⁻¹). ktu.edu.trresearchgate.netmdpi.com The presence of a band in the 2500-2700 cm⁻¹ range is strong evidence for the thiol (S-H) tautomer. Conversely, a strong absorption band around 1250-1350 cm⁻¹ would suggest the presence of the thione (C=S) tautomer. The O-H group from the 3-ol position would be expected to show a broad absorption band in the region of 3200–3500 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for Functional Groups in 1,2,4-Triazole Analogues

| Functional Group | Vibration Type | Analogue Compound | Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | 4-{3-[Hydroxy(phenyl)methyl]-5-thioxo...-triazol-4-yl}benzenesulfonamide | 3346-3518 |

| N-H | Stretching | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 3298, 3452 |

| S-H | Stretching | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 2595 |

| S-H | Stretching | 4-(4-Chlorophenyl-)-5-Furan-2-yl)-4H-1,2,4-triazole-3-thiol | 2564 |

| C=N | Stretching | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 1614 |

Note: Data compiled from various sources. nih.govresearchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₈H₇N₃OS), the calculated exact mass would be used to confirm its elemental composition, distinguishing it from other potential isomers.

Although specific HRMS data for the title compound is not available, analysis of related structures demonstrates the utility of the technique. For example, HRMS (ESI-TOF) analysis of a protected pyrazole (B372694) derivative yielded an observed m/z of 209.0454 for the [M+Na]⁺ ion, which closely matched the calculated value of 209.0452 for the formula C₈H₁₁ClN₂NaO. rsc.org This level of accuracy is instrumental in confirming the identity of newly synthesized compounds. Analysis of the fragmentation pattern in the mass spectrum would also provide valuable structural information, helping to piece together the different components of the molecule.

Theoretical and Computational Investigations of 5 Mercapto 4 Phenyl 4h 1,2,4 Triazol 3 Ol Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the intricacies of molecular systems. By approximating the electron density of a molecule, DFT allows for the accurate calculation of its geometric and electronic properties.

Optimization of Molecular Geometries

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For derivatives of 1,2,4-triazole (B32235), these calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.

Table 1: Representative Bond Lengths (Å) in Triazole-Thiol Derivatives from DFT Calculations

| Bond | Representative Length (Å) |

|---|---|

| C=S | 1.67 - 1.69 |

| C-N (ring) | 1.32 - 1.39 |

| N-N (ring) | 1.37 - 1.40 |

| C-O | 1.34 - 1.36 |

| C-S (thiol) | 1.76 - 1.78 |

| N-H | ~1.01 |

Note: The data in this table is illustrative and represents typical values for similar compounds, not specifically 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is therefore more chemically reactive. nih.gov For 1,2,4-triazole derivatives, the HOMO is often localized on the electron-rich regions, such as the sulfur atom and parts of the triazole ring, while the LUMO may be distributed over the phenyl ring and the C=O group.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for a Representative Triazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.0 |

| LUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: These values are typical for similar triazole systems and serve as an estimate for this compound.

Quantum Chemical Parameters (e.g., Electronegativity, Chemical Hardness)

From the HOMO and LUMO energy values, several important quantum chemical parameters can be derived to further describe the reactivity of a molecule. These global reactivity descriptors provide a quantitative measure of different aspects of a molecule's chemical behavior.

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a larger HOMO-LUMO gap are generally considered to be "harder" and less reactive.

Chemical Softness (S): The reciprocal of chemical hardness, softness indicates a molecule's polarizability. "Softer" molecules are more reactive.

Table 3: Calculated Quantum Chemical Parameters for a Representative Triazole Derivative

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 - 4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 - 2.75 |

Note: These values are derived from the typical HOMO and LUMO energies of similar compounds.

Tautomeric Equilibria Analysis via Computational Chemistry

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the most significant tautomeric equilibrium is between the thiol and thione forms, involving the migration of a proton between the sulfur and a nitrogen atom of the triazole ring.

Energy Profiles and Stability of Thiol-Thione Tautomers

Computational chemistry is an invaluable tool for studying the relative stabilities of tautomers. By calculating the total energy of each tautomeric form, researchers can predict which form is more stable and therefore more prevalent under given conditions. DFT calculations have been employed to investigate the thiol-thione tautomerism in various 1,2,4-triazole derivatives.

In the gas phase and in non-polar solvents, the thione tautomer is generally found to be more stable than the thiol form. zsmu.edu.ua This increased stability is often attributed to the greater strength of the C=O and N-H bonds in the thione form compared to the C=N and S-H bonds in the thiol form. The energy difference between the two tautomers can be on the order of several kcal/mol.

Solvent Effects on Tautomeric Preferences

The preference for a particular tautomer can be significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the tautomeric equilibrium.

In polar, protic solvents, the stability of the thiol tautomer can be enhanced relative to the thione form. zsmu.edu.ua This is because polar solvents can form hydrogen bonds with the thiol group (S-H) and the nitrogen atoms of the triazole ring, thereby stabilizing this tautomer. In contrast, the thione form, while polar, may not be as effectively stabilized by hydrogen bonding solvents. As a result, in polar environments, the energy difference between the thiol and thione tautomers may be reduced, or in some cases, the thiol form may even become the more stable tautomer. The transition from a non-polar to a polar solvent can shift the equilibrium towards the thiol form.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation have become indispensable tools in the study of chemical compounds, offering insights into their behavior at a molecular level. For this compound and its derivatives, these computational approaches have been pivotal in elucidating adsorption mechanisms, predicting biological activity, and evaluating pharmacokinetic profiles.

Computational Studies on Adsorption Mechanisms

Computational studies, particularly quantum chemical calculations, have been instrumental in understanding the adsorption mechanism of triazole derivatives on metal surfaces, a key aspect of their application as corrosion inhibitors. These studies often employ Density Functional Theory (DFT) to calculate electronic properties that govern the interaction between the inhibitor molecule and the metal.

The adsorption of these molecules on a metal surface is influenced by a number of factors, including the electronic structure of the molecule. Key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), and global hardness (η) are calculated to predict the inhibition efficiency. iscientific.orgresearchgate.nettaylorfrancis.comresearchgate.net A high EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests a higher capacity to accept electrons from the metal surface. researchgate.net The energy gap (ΔE) is also a significant parameter; a smaller ΔE value generally correlates with higher inhibition efficiency, indicating greater reactivity of the molecule. taylorfrancis.com

Furthermore, the fraction of electrons transferred (ΔN) from the inhibitor to the metal surface is another critical parameter that can be calculated to elucidate the adsorption mechanism. These theoretical calculations provide a framework for understanding the relationship between the molecular structure of triazole derivatives and their performance as corrosion inhibitors, confirming that their effectiveness is due to the formation of a protective adsorbed layer on the metal surface. iscientific.orgresearchgate.net Studies on similar compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown that the adsorption process can be described by isotherms such as the Bockris-Swinkels isotherm, which accounts for the influence of surface coverage on the free energy of adsorption. researchgate.net

Quantum Chemical Parameters for Triazole Derivatives

| Parameter | Significance in Adsorption |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the tendency to donate electrons; higher values suggest better inhibition. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept electrons; lower values suggest better inhibition. |

| ΔE (Energy Gap) | Relates to the reactivity of the molecule; smaller values often correlate with higher inhibition efficiency. |

| Dipole Moment (μ) | Influences the adsorption process through electrostatic interactions. |

| Electronegativity (χ) | Measures the tendency to attract electrons. |

| Global Hardness (η) | Indicates the resistance to change in electron distribution. |

Molecular Docking Simulations for Ligand-Target Interactions (e.g., against enzymes like phytoene (B131915) desaturase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme.

In the context of drug discovery and agrochemical research, molecular docking has been successfully employed to identify and optimize inhibitors for various enzymes. For instance, derivatives of this compound have been investigated as potential inhibitors of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. researchgate.netnih.gov Through virtual screening and structure-guided optimization, novel PDS inhibitors with a 1,2,4-triazole scaffold have been discovered. nih.gov

Docking studies reveal the binding mode of the inhibitor within the active site of the enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. For example, a highly potent derivative, (5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanol, was identified through these in silico methods. nih.gov Similarly, molecular docking studies of other triazole derivatives have elucidated their binding mechanisms with enzymes like tyrosinase and focal adhesion kinase, providing a rational basis for their observed inhibitory activities. nih.govresearchgate.net The binding energy, often expressed in kcal/mol, is a key output of docking simulations, with lower values indicating a more favorable interaction. nih.govsdu.dk

Examples of Molecular Docking Studies with Triazole Derivatives

| Enzyme Target | Triazole Derivative Type | Key Findings from Docking | Reference |

|---|---|---|---|

| Phytoene Desaturase (PDS) | (5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl) Methanols | Identification of novel potent inhibitors through virtual screening and structure-guided optimization. | nih.gov |

| 15-Lipoxygenase (15-LOX) | N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides | Lower binding free energies compared to reference compounds, with hydrogen bonding and hydrophobic interactions stabilizing the complex. | nih.govsdu.dk |

| Tyrosinase | Mercapto-phenyl-1,2,4-triazole-bearing thio-quinoline derivatives | Strong binding affinity with stable hydrogen bonds to key active site residues. | nih.gov |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

In silico ADME prediction is a crucial step in the early stages of drug and agrochemical development. These studies use computational models to estimate the pharmacokinetic properties of a compound, helping to identify candidates with favorable profiles and reduce the likelihood of late-stage failures. For derivatives of this compound, various ADME parameters have been computationally evaluated.

These predictive studies often utilize online tools and software, such as SwissADME, to calculate a range of physicochemical and pharmacokinetic properties. researchgate.netdergipark.org.tr Important parameters include lipophilicity (LogP), water solubility, and compliance with rules like Lipinski's rule of five, which helps to assess the "drug-likeness" of a molecule. nih.govsdu.dkresearchgate.net The bioavailability radar, which considers properties like lipophilicity, size, polarity, solubility, flexibility, and saturation, provides a rapid assessment of a compound's potential for oral bioavailability. mdpi.com

ADME prediction studies on various 1,2,4-triazole derivatives have shown that these compounds often exhibit appropriate pharmacokinetic profiles. nih.gov For example, studies on certain triazole-piperazine hybrids and N-substituted triazole derivatives have projected good lipophilicity, bioavailability, and drug-likeness properties, with no violations of Lipinski's or Veber's rules. nih.govsdu.dknih.gov These in silico assessments are valuable for prioritizing compounds for further experimental investigation. researchgate.netzsmu.edu.ua

Commonly Predicted ADME Properties for Triazole Derivatives

| ADME Property | Description | Importance |

|---|---|---|

| Lipophilicity (LogP) | The partition coefficient between an octanol (B41247) and water phase, indicating the molecule's affinity for lipid environments. | Affects absorption, distribution, and membrane permeability. |

| Water Solubility | The ability of the compound to dissolve in water. | Crucial for absorption and formulation. |

| Drug-Likeness (e.g., Lipinski's Rule of Five) | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans. | Helps to filter out compounds with poor pharmacokinetic potential. |

| Bioavailability Score | A predictive score for the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Indicates the potential for oral absorption and systemic availability. |

Coordination Chemistry of 5 Mercapto 4 Phenyl 4h 1,2,4 Triazol 3 Ol As a Ligand

Binding Modes and Ligand Properties of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole-3-thiol scaffold is a versatile building block in coordination chemistry due to its potential for multiple binding modes. The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows these ligands to coordinate with a wide range of metal ions. researchgate.net The coordination behavior is largely dictated by the tautomeric forms of the ligand, namely the thiol and thione forms. In the solid state and in solution, an equilibrium between these forms can exist, which influences the coordination pathway.

Typically, coordination to a metal center occurs through the sulfur atom of the mercapto group and one of the adjacent nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring. researchgate.net Spectroscopic evidence, such as changes in the infrared (IR) spectra, particularly the disappearance of the ν(S-H) band and shifts in the ν(C=N) and ν(N-N) bands upon complexation, supports this bidentate coordination mode.

The specific binding can be influenced by several factors:

pH of the reaction medium: The acidity or basicity of the solution can dictate the protonation state of the ligand, thereby influencing which donor atoms are available for coordination.

Nature of the metal ion: The electronic properties and coordination preferences of the metal ion play a crucial role. For instance, some metals may favor coordination with the soft sulfur atom, while others may have a higher affinity for the hard nitrogen atoms.

Steric effects: The presence of bulky substituents on the triazole ring can sterically hinder certain coordination sites, leading to preferential binding at other positions.

In the case of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol, the presence of the hydroxyl group at the 3-position introduces an additional potential coordination site. While direct crystallographic evidence for the coordination of this specific ligand is limited in the available literature, it is plausible that the hydroxyl group could participate in coordination, especially with oxophilic metal ions, potentially leading to tridentate coordination or the formation of polynuclear complexes through bridging.

Synthesis and Characterization of Metal Complexes with this compound Derivatives

The synthesis of metal complexes with 1,2,4-triazole-3-thiol derivatives is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often under reflux. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

While specific studies on this compound are not extensively reported, research on closely related Schiff base derivatives provides insight into the coordination behavior. For instance, Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been shown to form stable complexes with transition metals. In these cases, the ligand often acts as a bidentate or tridentate chelating agent, coordinating through the thiol sulfur, a triazole nitrogen, and the azomethine nitrogen of the Schiff base moiety. researchgate.netuobaghdad.edu.iq

Commonly employed characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complexes in solution, with shifts in the proton and carbon signals indicating the coordination environment.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

Magnetic Susceptibility Measurements: To ascertain the magnetic properties of the complexes, which can help in determining the geometry and oxidation state of the metal ion.

Table 1: Spectroscopic Data for a Representative Schiff Base Ligand Derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its Metal Complexes

| Compound | ν(S-H) (cm⁻¹) | ν(C=N)triazole (cm⁻¹) | ν(C=N)azomethine (cm⁻¹) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |

| Ligand | ~2550 | ~1600 | ~1620 | - |

| [M(L)₂] | Absent | Shifted | Shifted | Low (non-electrolytic) |

Note: This is a generalized representation based on data for similar compounds. 'L' represents the deprotonated form of the Schiff base ligand.

Applications of Metal-Triazole Complexes in Catalysis and Supramolecular Chemistry

Metal complexes of triazole derivatives have garnered considerable attention for their potential applications in catalysis and supramolecular chemistry. The versatility of the triazole scaffold allows for the design of complexes with specific electronic and steric properties, making them suitable for a range of applications.

Catalysis:

Metal-triazole complexes have been explored as catalysts in various organic transformations. nih.gov Their catalytic activity often stems from the ability of the metal center to coordinate with substrates and facilitate reactions such as oxidation, reduction, and cross-coupling. The ligand plays a crucial role in stabilizing the metal center and influencing its reactivity. While specific catalytic applications of complexes derived from this compound are not well-documented, the broader class of metal-triazole-thiol complexes has shown promise in this area.

Supramolecular Chemistry:

In the realm of supramolecular chemistry, the directional bonding capabilities of the 1,2,4-triazole (B32235) ring make it an excellent building block for the construction of coordination polymers and other supramolecular assemblies. mdpi.com The ability of the triazole ring to act as a bridging ligand, connecting multiple metal centers, can lead to the formation of one-, two-, or three-dimensional networks. These materials can exhibit interesting properties such as porosity, which is relevant for applications in gas storage and separation. The presence of multiple donor sites in ligands like this compound could facilitate the formation of complex and robust supramolecular architectures. The interplay of coordination bonds and weaker interactions like hydrogen bonding can lead to the self-assembly of intricate structures.

Applications of 5 Mercapto 4 Phenyl 4h 1,2,4 Triazol 3 Ol Derivatives in Materials Science

Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), and Polymer Light-Emitting Diodes (PLEDs)

Derivatives of 1,2,4-triazole (B32235) are extensively investigated for their use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. researchgate.netmdpi.com They are particularly effective as bipolar host materials and electron-transporting layers, which are crucial for achieving high device efficiency and stability. researchgate.netrsc.org

Several bipolar host materials incorporating the 1,2,4-triazole moiety have been developed for blue and green phosphorescent OLEDs (PhOLEDs). rsc.org For instance, three compounds—DTzSCz, DTzDCz, and STzDCz—were designed with varying ratios of 1,2,4-triazole to carbazole (B46965) units to function as bipolar hosts. rsc.org The strategic placement of the 1,2,4-triazole at the molecular periphery helps suppress intramolecular charge transfer, leading to high triplet energies. rsc.org Devices using these materials as hosts demonstrated excellent performance. rsc.org Notably, a blue PhOLED with STzDCz as the host achieved a maximum external quantum efficiency (EQE) of 25.0%. rsc.org The same host used in a green PhOLED yielded a maximum EQE of 20.3% and exhibited minimal efficiency roll-off, with the EQE decreasing by only 12.8% at a high brightness of 10,000 cd/m². rsc.org

Similarly, novel bipolar hosts designed for red PhOLEDs, 2Cz-TAZ-2Cz and 3Cz-TAZ-3Cz, have shown promise. researchgate.net The 2Cz-TAZ-2Cz compound, in particular, demonstrated better bipolar carrier transport compared to the standard host material CBP. researchgate.net An optimized red PhOLED using 2Cz-TAZ-2Cz as the host and a specific iridium complex as the emitter achieved a high maximum current efficiency of 12.4 cd/A and an EQE of 16.60%. researchgate.net This device also showed a small efficiency roll-off. researchgate.net

Furthermore, cyclometalated platinum(II) complexes featuring a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been developed as efficient green phosphors. nih.gov These complexes exhibit high photoluminescence quantum yields. nih.gov OLEDs fabricated with these materials showed superior performance, with a double-emitting layer device achieving a maximum EQE of 26.90% and displaying mild efficiency roll-off. nih.gov This performance suggests that the 4-phenyl-4H-1,2,4-triazole group facilitates efficient charge trapping within the device. nih.gov The use of these derivatives in OLEDs, PHOLEDs, and PLEDs has consistently resulted in devices with excellent properties. researchgate.net

Performance of OLEDs/PhOLEDs Incorporating 1,2,4-Triazole Derivatives

| Host/Emitter Material | Device Type | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| STzDCz (Host) | PhOLED | Blue | 25.0% | rsc.org |

| STzDCz (Host) | PhOLED | Green | 20.3% | rsc.org |

| 2Cz-TAZ-2Cz (Host) | PhOLED | Red | 16.60% | researchgate.net |

| (4tfmppy)Pt(dptp) (Emitter) | OLED | Green | 26.90% | nih.gov |

Organic Photovoltaic Cells and Solar Cell Applications

The application of 1,2,4-triazole derivatives extends to organic photovoltaic (OPV) cells. researchgate.net Their specific electronic characteristics make them suitable for use in various layers within the solar cell architecture to improve performance. One study demonstrated the use of a pyridyl triazole derivative as an exciton (B1674681) blocking material in OPV cells. nii.ac.jp While the power conversion efficiency of these particular devices was below 1%, the approach highlights a potential pathway for enhancing incident photon-to-current conversion efficiency by incorporating specialized triazole-based layers. nii.ac.jp The development of materials containing 1,2,4-triazole moieties for OPV applications remains an active area of research. researchgate.net

Development of Polymers and Composites Containing 1,2,4-Triazole Moieties

Polymers and copolymers incorporating 1,2,4-triazole units are being developed for various material applications due to their unique combination of properties, including high thermal stability. nih.govajchem-a.comacs.org For example, polymers and copolymers of 1-vinyl-1,2,4-triazole (B1205247) are noted for their high thermal stability, withstanding temperatures up to 300–350 °C. nih.gov These polymers are also water-soluble and possess high chemical resistance. nih.gov

The synthesis of 1,2,4-triazole poly(aryl ethers) has been achieved through heterocyclic-activated displacement polymerization, demonstrating a method to create robust, high-performance polymers. acs.org Another approach involves creating polymers of 4-azo-3,5-substituted-1,2,4-triazole by treating triazole derivatives with polyacryloyl chloride. ajchem-a.com Research has also focused on synthesizing triazole-linked porous cage polymers, which exhibit high thermal stability up to 400 °C. acs.org The development of such polymers opens possibilities for materials with tailored properties for specific, demanding applications. lifechemicals.com

Properties of 1,2,4-Triazole-Containing Polymers

| Polymer Type | Key Property | Value | Reference |

|---|---|---|---|

| Poly(1-vinyl-1,2,4-triazole) | Thermal Stability | Up to 300–350 °C | nih.gov |

| Triazole-linked Porous Cage Polymers | Thermal Stability | Up to 400 °C | acs.org |

| Polyamides with triazine rings | Heat Resistance | Thermally stable | acs.org |

Other Emerging Material Applications (e.g., Supercapacitors, Bipolar Materials, Heat Resistance Materials, Data Storage Devices)

The versatility of 1,2,4-triazole derivatives has led to their exploration in several other emerging fields of materials science. researchgate.net

Supercapacitors : Polyoxometalate-based compounds that have been modified with mono- and bis-triazole derivatives have demonstrated excellent properties as materials for supercapacitors. rsc.orgrsc.org Glassy carbon electrodes modified with these triazole-containing compounds have shown promising performance, indicating their potential for energy storage applications. rsc.orgrsc.org

Bipolar Materials : As detailed in the section on OLEDs, the inherent electronic structure of 1,2,4-triazole derivatives makes them excellent bipolar materials. rsc.org They possess the ability to transport both electrons and holes, a critical feature for host materials in high-efficiency phosphorescent OLEDs. rsc.orgresearchgate.net

Heat Resistance Materials : A significant characteristic of compounds and polymers containing the 1,2,4-triazole ring is their high thermal stability. nih.gov This has led to their investigation as heat-resistant materials. For example, an explosive material featuring an N,N′-ethylene bridged 1,2,4-triazole fused ring structure was found to have a decomposition temperature exceeding 300 °C. rsc.org This inherent stability makes triazole-based structures attractive for applications where resistance to high temperatures is required. rsc.orgresearchgate.net

Data Storage Devices : Research has indicated that derivatives of 1,2,4-triazole have potential applications in data storage devices, further broadening their utility in materials science. researchgate.net

Corrosion Inhibition Mechanisms and Performance of 5 Mercapto 4 Phenyl 4h 1,2,4 Triazol 3 Ol Derivatives

Adsorption Behavior on Metal Surfaces

The primary mechanism of corrosion inhibition by these triazole derivatives is the adsorption of the inhibitor molecules onto the metal surface, which displaces water molecules and blocks active sites for corrosion. This interaction can be broadly classified into physisorption and chemisorption, and its characteristics can be described by various adsorption isotherm models.

The nature of the interaction between the inhibitor and the metal surface determines the adsorption mechanism.

Physisorption (physical adsorption) involves relatively weak, non-specific electrostatic forces, such as van der Waals forces, between the inhibitor molecules and the charged metal surface. This process does not involve the formation of a chemical bond and is generally characterized by low enthalpies of adsorption (20-40 kJ/mol). nih.gov

Chemisorption (chemical adsorption) is a stronger, more specific interaction that involves charge sharing or transfer between the inhibitor molecules and the metal surface, resulting in the formation of a coordinate-type chemical bond. nih.gov This type of adsorption is associated with significantly higher enthalpies of adsorption (typically > 40 kJ/mol) and is often irreversible. nih.gov

The standard Gibbs free energy of adsorption (ΔG°ads) is a key thermodynamic parameter used to differentiate between these mechanisms. Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. nih.gov Values falling between these thresholds often indicate a mixed-mode adsorption involving both physical and chemical interactions. nih.govresearchgate.net

Several studies on related 1,2,4-triazole (B32235) derivatives have shown that a mixed mechanism is common. For instance, the adsorption of certain triazole-thione Schiff bases on carbon steel yielded ΔG°ads values between -36.7 and -38.5 kJ/mol, suggesting that both physisorption and chemisorption contribute to the protective film formation. nih.gov While direct ΔG°ads values for 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol are not extensively reported, the molecular structure, rich in heteroatoms with lone pair electrons (N, S) and π-electrons from the phenyl ring, strongly supports the potential for chemisorption via donor-acceptor interactions with the vacant d-orbitals of metal atoms. mdpi.com

| ΔG°ads Range | Predominant Adsorption Type |

|---|---|

| > -20 kJ/mol | Physisorption |

| -20 to -40 kJ/mol | Mixed (Physisorption + Chemisorption) |

| < -40 kJ/mol | Chemisorption |

To understand the quantitative aspects of the inhibitor adsorption process, experimental data are often fitted to various adsorption isotherm models. These models describe the relationship between the concentration of the inhibitor in the solution and the degree of surface coverage (θ) on the metal at a constant temperature.

The Langmuir adsorption isotherm is one of the most commonly applied models for corrosion inhibitors. This model assumes that adsorption occurs at specific, homogeneous sites on the metal surface, forming a monolayer, with no interaction between the adsorbed molecules. nih.govresearchgate.net The linear form of the Langmuir isotherm is given by:

C/θ = 1/Kads + C

Where:

C is the inhibitor concentration.

θ is the surface coverage.

Kads is the equilibrium constant of the adsorption process.

A linear plot of C/θ versus C with a correlation coefficient close to unity indicates that the adsorption process follows the Langmuir model. Numerous studies on 1,2,4-triazole derivatives have demonstrated that their adsorption on metals like mild steel and carbon steel conforms well to the Langmuir isotherm. nih.govresearchgate.netrsc.orgsciforum.net For example, the adsorption of 3-phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) and 3,4-diamino-5-phenyl-4H-1,2,4-triazole (TR) on steel surfaces in acidic media was found to obey the Langmuir adsorption isotherm. researchgate.netjmaterenvironsci.com This adherence suggests the formation of a uniform, protective monolayer on the metal surface.

Formation of Protective Films on Metal Substrates

The adsorption of inhibitor molecules from the corrosive solution onto the metal substrate is not random but leads to the formation of an organized, thin protective film that acts as a physical barrier.

The formation of a protective layer by corrosion inhibitors is a spontaneous process driven by the thermodynamic favorability of adsorption. This process can be described as a form of self-assembly, where individual inhibitor molecules organize themselves into a stable, ordered structure on the metal surface. researchgate.netacs.org This self-assembled monolayer (SAM) or thin film effectively isolates the metal from the aggressive electrolyte. acs.org

The driving force for this self-assembly is the strong interaction between the functional groups of the triazole derivatives (specifically the sulfur and nitrogen atoms) and the metal surface. ijcsi.pro This technique, often referred to as the self-assembling method, has been successfully used to fabricate protective films of various triazole derivatives on copper and steel surfaces. researchgate.netijcsi.pro The resulting films are often hydrophobic and create a barrier that prevents corrosive species like water and chloride ions from reaching the metal. acs.org

Advanced surface analysis techniques are employed to confirm the formation of the protective film and to characterize its composition and morphology.

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for analyzing the chemical composition of the surface film. tudelft.nluhasselt.be It can identify the elements present on the surface and provide information about their chemical states and bonding. For triazole inhibitors, XPS is used to confirm the presence of nitrogen and sulfur on the metal surface after immersion in the inhibited solution. researchgate.netosti.gov Analysis of the high-resolution spectra of N 1s, S 2p, and the metal's core levels (e.g., Cu 2p, Fe 2p) can elucidate the nature of the chemical bond between the inhibitor and the metal, confirming a chemisorption mechanism. osti.govresearchgate.net

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the surface topography. ampp.orgnih.gov By comparing AFM images of a metal surface before and after exposure to the inhibitor, researchers can visualize the formation of the protective film. nih.gov AFM studies typically show a significant decrease in surface roughness after the inhibitor is applied, indicating that the inhibitor molecules have adsorbed into the valleys and defects on the surface to form a smoother, more uniform protective layer. mdpi.com In-situ AFM can also be used to measure film thickness and its mechanical properties, such as adhesion and cohesion strength. acs.orgacs.org

Electrochemical Investigation of Inhibition Efficiency

Electrochemical methods are essential for quantifying the performance of corrosion inhibitors. Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the corrosion kinetics and the mechanism of inhibition.

Potentiodynamic polarization studies involve sweeping the potential of the metal and measuring the resulting current. The resulting Tafel plots provide key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of an inhibitor indicates effective corrosion protection. The shift in Ecorr reveals the inhibitor type:

Anodic inhibitors primarily slow the metal dissolution reaction.

Cathodic inhibitors primarily slow the hydrogen evolution or oxygen reduction reaction.

Mixed-type inhibitors affect both anodic and cathodic reactions. Many 1,2,4-triazole derivatives, including 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) and 3,4-diamino-5-phenyl-4H-1,2,4-triazole (TR), have been identified as mixed-type inhibitors. researchgate.netjmaterenvironsci.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process. In an EIS experiment, a small AC potential is applied over a range of frequencies, and the impedance is measured. The data, often presented as Nyquist plots, can be fitted to an equivalent electrical circuit to extract parameters such as:

Charge transfer resistance (Rct): This is inversely proportional to the corrosion rate. A significant increase in Rct upon adding the inhibitor signifies effective inhibition.

Double-layer capacitance (Cdl): This value typically decreases in the presence of an inhibitor, as the adsorption of organic molecules on the surface displaces water molecules and decreases the local dielectric constant.

Studies on various 5-mercapto-1,2,4-triazole derivatives consistently show a concentration-dependent increase in charge transfer resistance and a decrease in double-layer capacitance, confirming the formation of an adsorptive protective layer that hinders the corrosion process. jmaterenvironsci.comfrontiersin.org

| Compound | Metal | Medium | Max. Inhibition Efficiency (IE%) | Key Findings |

|---|---|---|---|---|

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H₂SO₄ | 91.6% | Mixed-type inhibitor; IE% increases with concentration. researchgate.net |

| 3,4-diamino-5-phenyl-4H-1,2,4-triazole (TR) | Carbon Steel | 1M HCl | >90% (qualitative) | Mixed-type inhibitor; Rct increases and Cdl decreases with concentration. jmaterenvironsci.com |

| 3-amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Al Alloy | 3.5 wt.% NaCl | 90.0% | Rct and film resistance increase with inhibitor addition. frontiersin.org |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) | Mild Steel | 1M HCl | 89.3% | Inhibition achieved through adsorption on the metal surface. peacta.org |

| 3-Ethyl-4-amino-5-mercapto-1,2,4-triazole (EAMT) | 6061 Al-SiC Composite | 0.5 M H₂SO₄ | 85% | Effective inhibitor; adsorption follows Langmuir isotherm. |

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a widely used electrochemical technique to investigate the kinetics of corrosion and the mechanism of inhibition. It provides key parameters such as the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency (IE%) can be calculated from the corrosion current densities in the absence (Icorr°) and presence (Icorr) of the inhibitor.

Studies on 5-phenyl-4H-1,2,4-triazole-3-thiol (PTAT) have demonstrated its effectiveness in mitigating the corrosion of metals like mild steel and copper. researchgate.netresearchgate.net The addition of PTAT to corrosive media, such as sulfuric acid or sodium chloride solutions, leads to a significant reduction in the corrosion current density. researchgate.netresearchgate.net This indicates a decrease in the rates of both the anodic metal dissolution and the cathodic hydrogen evolution reactions. The corrosion potential (Ecorr) typically shows a slight shift, suggesting that the inhibitor acts as a mixed-type inhibitor, influencing both anodic and cathodic processes. researchgate.net Specifically, it has been shown to retard both anodic and cathodic reactions with a more pronounced effect on the cathodic reaction in some environments. researchgate.net

The presence of PTAT molecules decreases the cathodic, anodic, and corrosion currents, which points to the formation of a protective film on the metal surface through strong adsorption. researchgate.net The inhibition efficiency is observed to increase with higher concentrations of the inhibitor. researchgate.net

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 0.5M H₂SO₄ with and without 5-Phenyl-4H-1,2,4-triazole-3-thiol (PTT)

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βc (mV/dec) | βa (mV/dec) | IE (%) |

|---|---|---|---|---|---|

| Blank | -472 | 1150 | -132 | 78 | - |

| 0.1 | -479 | 243 | -141 | 80 | 78.9 |

| 0.2 | -482 | 179 | -145 | 82 | 84.4 |

| 0.3 | -486 | 134 | -149 | 85 | 88.3 |

| 0.4 | -490 | 112 | -153 | 88 | 90.3 |

| 0.5 | -495 | 97 | -158 | 91 | 91.6 |

Data derived from studies on 5-Phenyl-4H-1,2,4-triazole-3-thiol (PTT). researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed on the metal surface. mdpi.com The typical Nyquist plot for metals in corrosive media often shows a single capacitive loop, whose diameter corresponds to the charge transfer resistance (Rct). A larger diameter indicates a higher charge transfer resistance and thus a lower corrosion rate.

In the presence of this compound derivatives, EIS studies show a significant increase in the value of the charge transfer resistance (Rct) compared to the uninhibited solution. researchgate.netjmaterenvironsci.com This increase in Rct is attributed to the formation of an adsorptive layer of the inhibitor on the metal surface, which impedes the charge transfer process. jmaterenvironsci.com Concurrently, a decrease in the double-layer capacitance (Cdl) is observed. This decrease is due to the adsorption of the organic molecules, which displace water molecules and other ions from the metal surface, thereby reducing the local dielectric constant and/or increasing the thickness of the electrical double layer. jmaterenvironsci.com

The inhibition efficiency (IE%) can also be calculated from EIS data using the charge transfer resistance values with (Rct) and without (Rct°) the inhibitor. The results from EIS are generally in good agreement with those obtained from potentiodynamic polarization studies. researchgate.netjmaterenvironsci.com

Table 2: EIS Parameters for Mild Steel in 0.5M H₂SO₄ with and without 5-Phenyl-4H-1,2,4-triazole-3-thiol (PTT)

| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | IE (%) |

|---|---|---|---|

| Blank | 45 | 220 | - |

| 0.1 | 210 | 115 | 78.6 |

| 0.2 | 285 | 98 | 84.2 |

| 0.3 | 390 | 85 | 88.5 |

| 0.4 | 475 | 72 | 90.5 |

| 0.5 | 550 | 60 | 91.8 |

Data derived from studies on 5-Phenyl-4H-1,2,4-triazole-3-thiol (PTT). researchgate.net

Role of Molecular Structure and Electronic Properties in Corrosion Inhibition

The effectiveness of an organic molecule as a corrosion inhibitor is fundamentally determined by its chemical structure and electronic properties. For this compound, its high inhibition efficiency can be explained by several key molecular features. The adsorption process, which can be either physisorption (electrostatic interaction) or chemisorption (charge sharing or transfer), is central to its protective action. mdpi.com

The molecule contains multiple heteroatoms—nitrogen, oxygen, and sulfur—which are rich in lone-pair electrons. mdpi.com These heteroatoms act as active centers for adsorption, readily donating their lone-pair electrons to the vacant d-orbitals of metal atoms (like iron or copper) on the surface, forming strong coordinate bonds. researchgate.netmdpi.com The presence of the triazole ring, a planar aromatic system, allows for flat orientation on the metal surface, maximizing surface coverage. The phenyl group attached to the triazole ring can further enhance adsorption through π-π interactions with the metal surface.

Quantum chemical calculations, such as those derived from Density Functional Theory (DFT), provide valuable insights into the relationship between molecular structure and inhibition efficiency. mdpi.com Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition performance. mdpi.comajchem-a.com The lone pairs on the nitrogen, sulfur, and oxygen atoms significantly contribute to the HOMO of triazole derivatives. mdpi.com

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of the molecule's reactivity. A smaller energy gap generally implies higher reactivity, which can facilitate more effective adsorption on the metal surface.

For this compound, the combination of a high-energy HOMO (due to heteroatoms) and the presence of the aromatic system facilitates strong adsorption onto the metal surface. This adsorption creates a protective film that blocks the active corrosion sites, thereby inhibiting both anodic and cathodic reactions and protecting the metal from the corrosive environment. researchgate.netmdpi.com